molecular formula C9H12FN B1343057 [2-(2-Fluorophenyl)ethyl]methylamine CAS No. 485404-58-8

[2-(2-Fluorophenyl)ethyl]methylamine

Cat. No.: B1343057
CAS No.: 485404-58-8
M. Wt: 153.2 g/mol
InChI Key: VGGRQNLAMNVBOA-UHFFFAOYSA-N
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Description

[2-(2-Fluorophenyl)ethyl]methylamine is a secondary amine characterized by a 2-fluorophenyl group attached to an ethyl chain, with a methyl group bound to the nitrogen atom. Its molecular formula is C₉H₁₂FN, and it has a molecular weight of 153.20 g/mol. This compound is synthesized via reductive amination or alkylation reactions, as exemplified by the preparation of its hydrochloride salt from 2-(2-fluorophenyl)ethan-1-amine and methylamine in the presence of dicyandiamide . Structurally, the fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and interactions with biological targets.

Research highlights its role in forming DNA-protein cross-links (DPCs) when reacting with guanine in DNA and cysteine residues in proteins, a mechanism shared with nitrogen mustards like mechlorethamine .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGRQNLAMNVBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619463
Record name 2-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485404-58-8
Record name 2-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2-fluorophenyl)ethyl](methyl)amine
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Comparison with Similar Compounds

Key Observations :

  • Amine Substituents : Ethyl groups (e.g., Ethyl[2-(2-fluorophenyl)ethyl]amine) increase lipophilicity, which may improve membrane permeability but reduce solubility .
  • Heterocyclic Modifications : Compounds like [2-(5-chloro-1H-benzimidazol-2-yl)ethyl]methylamine exhibit distinct bioactivity profiles due to aromatic heterocycles, suggesting divergent therapeutic applications .

DNA-Protein Cross-Linking (DPC)

This compound forms N-[2-[S-cysteinyl]ethyl]-N-[2-(guan-7-yl)ethyl]methylamine cross-links, targeting cysteine residues in proteins and guanine in DNA. This mechanism is akin to nitrogen mustards (e.g., mechlorethamine) but differs in kinetics; HN2 (a nitrogen mustard) induces repairable cross-links at subtoxic doses, whereas fluoroethyl analogs may exhibit delayed repair due to steric hindrance from fluorine .

Receptor Binding

Fluorinated analogs of fentanyl (e.g., N-(2-fluorophenyl)-2-fluorofentanyl) demonstrate that ortho-fluorination enhances µ-opioid receptor binding affinity .

Biological Activity

[2-(2-Fluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C₉H₁₂FN. It features a fluorinated phenyl group connected to an ethyl chain, which is further linked to a methylamine moiety. This structural configuration endows the compound with unique chemical properties, making it of interest in medicinal chemistry and materials science. However, the biological activity of this compound has not been extensively documented, necessitating a closer examination of its potential interactions and applications.

The presence of the fluorine atom in this compound enhances its lipophilicity, which may influence its biological activity. The compound is classified as a combustible liquid and poses risks such as severe skin burns and eye damage upon contact.

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
2-(Phenyl)ethylamineC₉H₁₃NLacks fluorine; commonly used in pharmaceuticals.
3-(Trifluoromethyl)phenylethylamineC₉H₈F₃NContains trifluoromethyl group; enhanced lipophilicity.
4-(Fluorophenyl)butan-1-amineC₁₁H₁₄FNLonger carbon chain; potential for different activity.
4-MethylphenylethylamineC₉H₁₃NMethyl substitution at para position; alters receptor binding.

This table illustrates how this compound stands out due to its specific fluorinated structure, which may confer unique pharmacological properties compared to its analogs.

The specific mechanism of action for this compound remains largely uncharacterized. However, compounds with structural similarities often interact with neurotransmitter systems, suggesting potential pharmacological effects. Preliminary studies indicate that it may bind to various receptors, although comprehensive research is needed to elucidate these interactions fully .

Toxicological Considerations

Toxicological studies highlight that this compound may pose acute toxicity risks if ingested, leading to severe skin burns and eye damage. Understanding these risks is crucial for safe handling and application in research settings.

Applications in Research

This compound has potential applications across various fields:

  • Chemistry : Used as an intermediate in synthesizing diverse organic compounds.
  • Biology : Employed in studying biological pathways and enzyme interactions.
  • Medicine : Serves as a precursor for developing pharmaceuticals with potential therapeutic effects.
  • Industry : Utilized in producing agrochemicals and materials with specific properties.

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